molecular formula C17H17NO2S B5779510 4-[(3-phenoxyphenyl)carbonothioyl]morpholine

4-[(3-phenoxyphenyl)carbonothioyl]morpholine

Cat. No. B5779510
M. Wt: 299.4 g/mol
InChI Key: MPTPSFAXQBEANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-phenoxyphenyl)carbonothioyl]morpholine, also known as PCCM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a morpholine derivative that contains a carbonothioyl group and a phenoxyphenyl group, which gives it unique properties and characteristics.

Mechanism of Action

The mechanism of action of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[(3-phenoxyphenyl)carbonothioyl]morpholine has also been found to have antibacterial properties by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
4-[(3-phenoxyphenyl)carbonothioyl]morpholine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. 4-[(3-phenoxyphenyl)carbonothioyl]morpholine has also been found to have antioxidant properties, which can help protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-phenoxyphenyl)carbonothioyl]morpholine in lab experiments is its versatility. It can be used in a variety of assays and tests due to its unique properties and characteristics. However, one limitation is that 4-[(3-phenoxyphenyl)carbonothioyl]morpholine can be difficult to synthesize, which can make it expensive and time-consuming to obtain.

Future Directions

There are several future directions for research involving 4-[(3-phenoxyphenyl)carbonothioyl]morpholine. One area of interest is its potential use as a drug for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine and its potential applications in drug development. Additionally, research is needed to explore the use of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine as a catalyst in chemical reactions and as a corrosion inhibitor in various industries.

Synthesis Methods

The synthesis of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine involves the reaction between 3-phenoxybenzoyl isothiocyanate and morpholine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained by precipitation with a suitable solvent such as diethyl ether.

Scientific Research Applications

4-[(3-phenoxyphenyl)carbonothioyl]morpholine has been studied extensively for its potential applications in various scientific fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. 4-[(3-phenoxyphenyl)carbonothioyl]morpholine has also been studied for its potential use as a corrosion inhibitor and as a catalyst in chemical reactions.

properties

IUPAC Name

morpholin-4-yl-(3-phenoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c21-17(18-9-11-19-12-10-18)14-5-4-8-16(13-14)20-15-6-2-1-3-7-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTPSFAXQBEANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl(3-phenoxyphenyl)methanethione

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